N-[(Dimethylamino)methylene]-Guanosine
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Overview
Description
N-[(Dimethylamino)methylene]-Guanosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is a derivative of guanosine, a nucleoside that plays a crucial role in the structure of RNA and DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)methylene]-Guanosine typically involves the reaction of guanosine with dimethylformamide dimethyl acetal (DMFDMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an anhydrous solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethylamino)methylene]-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
N-[(Dimethylamino)methylene]-Guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modifying nucleic acids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(Dimethylamino)methylene]-Guanosine involves its interaction with nucleic acids and proteins. The compound can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that can affect gene expression and protein synthesis. Additionally, it can interact with enzymes and other proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-[(Dimethylamino)methylene]-2’,3’-O-(Methoxymethylene)guanosine
- N-[(Dimethylamino)methylene]benzothioamide
- N,N-Dimethyl enaminones
Uniqueness
N-[(Dimethylamino)methylene]-Guanosine is unique due to its specific structure and reactivity. The presence of the dimethylamino group enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C13H18N6O5 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1 |
InChI Key |
WDAVDBAMSKZBEN-PZYHSTABSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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